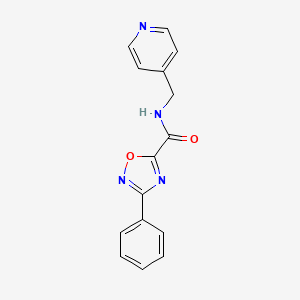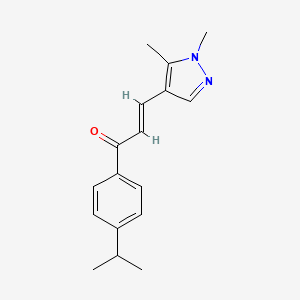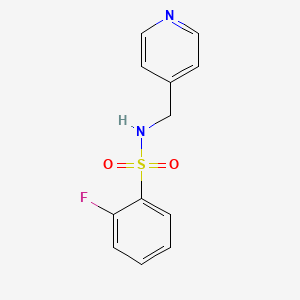
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as POM, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases.
作用机制
The mechanism of action of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antioxidant properties and can reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its potential to be used in the treatment of various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is also relatively easy to synthesize and can be purified using column chromatography. However, one of the limitations of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research, including the identification of its target proteins and the development of more potent analogs. Additionally, further research is needed to determine the optimal dosage and administration of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide for various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research can also be extended to investigate its potential application in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. While there are limitations to 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research, there are also several future directions for its development and application in the field of medicine.
合成方法
The synthesis of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-pyridinemethanol with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of acetic anhydride. This reaction results in the formation of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, which is then purified using column chromatography.
科学研究应用
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-phenyl-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(17-10-11-6-8-16-9-7-11)15-18-13(19-21-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISSNVHJQGKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)
![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)
![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)


![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)